6-bromo-2-isocyanato-1-methyl-1H-indole
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Overview
Description
6-bromo-2-isocyanato-1-methyl-1H-indole is a chemical compound with the molecular formula C10H7BrN2O. It is an indole derivative, characterized by the presence of a bromine atom at the 6th position, an isocyanate group at the 2nd position, and a methyl group at the 1st position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 6-bromo-1-methyl-1H-indole with phosgene or a phosgene equivalent under controlled conditions to introduce the isocyanate group at the 2nd position .
Industrial Production Methods
Industrial production methods for 6-bromo-2-isocyanato-1-methyl-1H-indole are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness. These methods often involve the use of automated reactors and stringent control of reaction parameters to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-bromo-2-isocyanato-1-methyl-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Addition Reactions: The isocyanate group can react with nucleophiles such as amines to form urea derivatives.
Oxidation and Reduction Reactions: The indole ring can participate in oxidation and reduction reactions, although these are less common for this specific compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Addition Reactions: Reagents include primary and secondary amines, with reactions often carried out at room temperature or slightly elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted indoles depending on the nucleophile used.
Addition Reactions: Products are typically urea derivatives formed by the reaction of the isocyanate group with amines.
Scientific Research Applications
6-bromo-2-isocyanato-1-methyl-1H-indole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 6-bromo-2-isocyanato-1-methyl-1H-indole is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
6-bromo-1-methyl-1H-indole: Lacks the isocyanate group, making it less reactive in certain chemical reactions.
2-isocyanato-1-methyl-1H-indole:
6-bromo-2-isocyanato-1H-indole: Lacks the methyl group, which can influence its chemical properties and biological activity
Uniqueness
6-bromo-2-isocyanato-1-methyl-1H-indole is unique due to the combination of the bromine atom, isocyanate group, and methyl group on the indole ring. This unique structure imparts specific reactivity and potential biological activities that are not observed in similar compounds .
Properties
Molecular Formula |
C10H7BrN2O |
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Molecular Weight |
251.08 g/mol |
IUPAC Name |
6-bromo-2-isocyanato-1-methylindole |
InChI |
InChI=1S/C10H7BrN2O/c1-13-9-5-8(11)3-2-7(9)4-10(13)12-6-14/h2-5H,1H3 |
InChI Key |
WCDKSMSKHKCUGO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=C1C=C(C=C2)Br)N=C=O |
Origin of Product |
United States |
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